6-tert-butyl-4-(5-chloro-3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one
CAS No.:
Cat. No.: VC14983740
Molecular Formula: C22H19ClO3
Molecular Weight: 366.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19ClO3 |
|---|---|
| Molecular Weight | 366.8 g/mol |
| IUPAC Name | 6-tert-butyl-4-(5-chloro-3-methyl-1-benzofuran-2-yl)chromen-2-one |
| Standard InChI | InChI=1S/C22H19ClO3/c1-12-15-10-14(23)6-8-18(15)26-21(12)17-11-20(24)25-19-7-5-13(9-16(17)19)22(2,3)4/h5-11H,1-4H3 |
| Standard InChI Key | XRINDDIFFQPGBZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=C1C=C(C=C2)Cl)C3=CC(=O)OC4=C3C=C(C=C4)C(C)(C)C |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The molecule features a 2H-chromen-2-one (coumarin) scaffold substituted at the C6 position with a tert-butyl group and at the C4 position with a 5-chloro-3-methyl-1-benzofuran-2-yl moiety . The coumarin nucleus consists of a benzopyran framework with a ketone oxygen at position 2, while the benzofuran substituent introduces steric bulk and electronic heterogeneity through its chloro and methyl groups .
Key Structural Attributes:
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Molecular Weight: ~404.87 g/mol (derived from compositional analysis).
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Spatial Configuration: The tert-butyl group at C6 imposes significant steric hindrance, potentially influencing intermolecular interactions. The benzofuran ring’s chloro and methyl substituents at C5 and C3, respectively, create localized regions of electron density .
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely involves convergent strategies, coupling preformed benzofuran and coumarin intermediates. Two plausible routes include:
Coumarin-Benzofuran Cross-Coupling
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Benzofuran Synthesis: Formation of 5-chloro-3-methyl-1-benzofuran via cyclization of chlorinated salicylaldehyde derivatives with methyl-substituted propargyl alcohols under acidic conditions .
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Coumarin Functionalization: Introduction of the tert-butyl group at C6 of 4-bromocoumarin via Friedel-Crafts alkylation .
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of 4-bromocoumarin with benzofuran boronic acid to install the aryl substituent .
One-Pot Assembly
Recent advances in benzofuran synthesis, such as TCT-mediated radical processes using dimethyl sulfoxide (DMSO) as a dual synthon, could enable streamlined construction of the quaternary carbon center in the benzofuran moiety . This method’s compatibility with coumarin substrates remains untested but warrants exploration.
Optimization Challenges
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Steric Effects: The tert-butyl group may hinder coupling reactions, necessitating bulky ligands (e.g., XPhos) or elevated temperatures.
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Regioselectivity: Ensuring precise substitution on the benzofuran ring requires careful control of reaction conditions, particularly in chlorination and methylation steps .
Physicochemical Properties
Experimental and Predicted Data
While direct measurements for the title compound are scarce, analogs provide benchmarks:
The increased hydrophobicity (LogP) of the target compound compared to its hydroxy-substituted analog suggests enhanced membrane permeability, a critical factor in drug design .
Biological and Industrial Applications
Material Science Applications
Chromenone-benzofuran hybrids could serve as:
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Organic Semiconductors: Extended π-conjugation from the fused rings may facilitate charge transport.
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Fluorescent Probes: The rigid structure and substituent-dependent emission profiles enable tunable optical properties.
Future Directions
Research Priorities
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Synthetic Scalability: Develop catalytic systems to improve yields in cross-coupling steps .
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Biological Screening: Evaluate antiproliferative, antimicrobial, and anti-inflammatory activities in vitro.
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Crystallographic Studies: Resolve 3D structure to guide structure-activity relationship (SAR) optimization.
Industrial Translation
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Patent Landscaping: Survey existing patents on chromenone derivatives to identify white spaces for innovation.
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Toxicology Profiles: Assess acute and chronic toxicity in model organisms.
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